2-(Aminomethyl)-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-2-ethylbutanoic acid is an organic compound with a unique structure that includes an aminomethyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-ethylbutanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as an ester or nitrile, with an aminating agent under controlled conditions. For example, the esterification of 2-ethylbutanoic acid followed by aminomethylation can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-ethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(Aminomethyl)-2-ethylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate or a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound’s effects are mediated through its binding to receptors or enzymes, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminomethyl)-2-ethylbutanoic acid include other aminomethyl-substituted carboxylic acids and their derivatives. Examples include:
- 2-(Aminomethyl)-2-methylpropanoic acid
- 2-(Aminomethyl)-2-phenylbutanoic acid
- 2-(Aminomethyl)-2-ethylpentanoic acid
Uniqueness
What sets this compound apart from its analogs is its specific structural configuration, which imparts unique reactivity and interaction profiles. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
44865-11-4 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(aminomethyl)-2-ethylbutanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-7(4-2,5-8)6(9)10/h3-5,8H2,1-2H3,(H,9,10) |
InChI Key |
DJMGOQPIWSFBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.